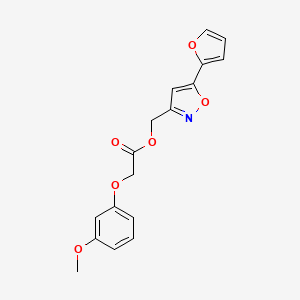
(5-(Furan-2-yl)isoxazol-3-yl)methyl 2-(3-methoxyphenoxy)acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“(5-(Furan-2-yl)isoxazol-3-yl)methyl 2-(3-methoxyphenoxy)acetate” is a chemical compound1. However, there is limited information available about this specific compound12.
Synthesis Analysis
Unfortunately, there is no specific information available about the synthesis of “(5-(Furan-2-yl)isoxazol-3-yl)methyl 2-(3-methoxyphenoxy)acetate” in the retrieved data.Molecular Structure Analysis
The molecular structure of “(5-(Furan-2-yl)isoxazol-3-yl)methyl 2-(3-methoxyphenoxy)acetate” is not explicitly provided in the retrieved data.Chemical Reactions Analysis
There is no specific information available about the chemical reactions involving “(5-(Furan-2-yl)isoxazol-3-yl)methyl 2-(3-methoxyphenoxy)acetate” in the retrieved data.Physical And Chemical Properties Analysis
The physical and chemical properties of “(5-(Furan-2-yl)isoxazol-3-yl)methyl 2-(3-methoxyphenoxy)acetate” are not explicitly mentioned in the retrieved data.Aplicaciones Científicas De Investigación
Synthesis and Bioactivity : The compound has been used in the synthesis of potentially bioactive compounds. A study by Abdel Hafez, Ahmed, and Haggag (2001) describes the synthesis of several derivatives from visnaginone, a related furan compound. This research illustrates the compound's utility in creating new bioactive molecules (Abdel Hafez, Ahmed, & Haggag, 2001).
Antiprotozoal Agents : Research has explored the antiprotozoal potential of related compounds. A study by Ismail et al. (2004) synthesized and evaluated novel dicationic imidazo[1,2-a]pyridines and tetrahydro-imidazo[1,2-a]pyridines, including furan-2-yl derivatives, for their effectiveness against protozoal infections (Ismail et al., 2004).
Mechanistic Studies in Organic Reactions : The compound has been used in studies to understand the mechanisms of certain organic reactions. For instance, Mccallum et al. (1988) investigated the reaction of [(2-furyl)methoxymethylene]pentacarbonylchromium with acetylenes, contributing to the understanding of furan formation (Mccallum et al., 1988).
Synthesis of Furoisoflavones : Kawase, Nanbu, and Miyoshi (1968) described the acylation of benzofurans and the synthesis of various furoisoflavones, illustrating the compound's role in synthesizing complex organic structures (Kawase, Nanbu, & Miyoshi, 1968).
Chemical Switch in Maillard Reaction : Hofmann (1998) studied the formation of colored Maillard reaction products, highlighting the role of furan derivatives like (5-(Furan-2-yl)isoxazol-3-yl)methyl 2-(3-methoxyphenoxy)acetate in these complex reactions (Hofmann, 1998).
Anticholinesterase Activity : Luo et al. (2005) synthesized novel compounds based on the molecular skeletons of furobenzofuran and methanobenzodioxepine, demonstrating the potential of furan derivatives in creating anticholinesterase agents (Luo et al., 2005).
Safety And Hazards
There is no specific safety and hazard information available for “(5-(Furan-2-yl)isoxazol-3-yl)methyl 2-(3-methoxyphenoxy)acetate” in the retrieved data.
Direcciones Futuras
There is no specific information available about the future directions of research or applications for “(5-(Furan-2-yl)isoxazol-3-yl)methyl 2-(3-methoxyphenoxy)acetate” in the retrieved data.
Please note that this analysis is based on the limited information available from the retrieved data. For a more comprehensive understanding, further research and consultation with experts in the field may be required.
Propiedades
IUPAC Name |
[5-(furan-2-yl)-1,2-oxazol-3-yl]methyl 2-(3-methoxyphenoxy)acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15NO6/c1-20-13-4-2-5-14(9-13)22-11-17(19)23-10-12-8-16(24-18-12)15-6-3-7-21-15/h2-9H,10-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HEENNNIYKCGHDI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC=C1)OCC(=O)OCC2=NOC(=C2)C3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15NO6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(5-(Furan-2-yl)isoxazol-3-yl)methyl 2-(3-methoxyphenoxy)acetate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

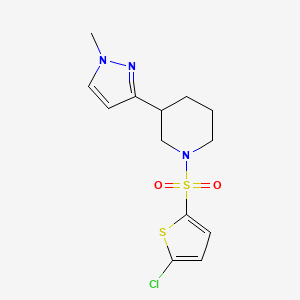
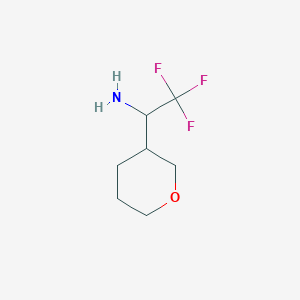
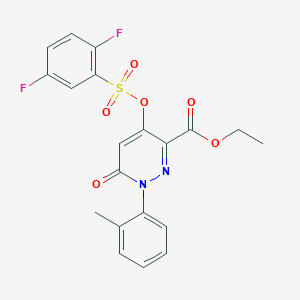
![N-[(1-benzyl-3-phenylpyrazol-4-yl)methyl]-2-chloropyridine-4-carboxamide](/img/structure/B2879238.png)
![4-[4-(5-Ethylpyrimidin-2-yl)oxypiperidin-1-yl]quinoline](/img/structure/B2879240.png)
![2-[(3-Chlorophenyl)methyl]-2-methylpyrrolidine hydrochloride](/img/structure/B2879241.png)
![(E)-N-(3-ethyl-6-methylbenzo[d]thiazol-2(3H)-ylidene)propionamide](/img/structure/B2879242.png)
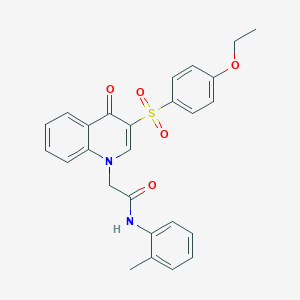
![2-[(but-2-yn-1-yl)(prop-2-yn-1-yl)amino]-N-[4-(2,6-dimethylmorpholin-4-yl)phenyl]acetamide](/img/structure/B2879246.png)
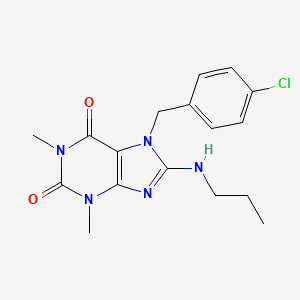
![2-[(3,5-Dimethylisoxazol-4-yl)methoxy]benzaldehyde](/img/structure/B2879248.png)
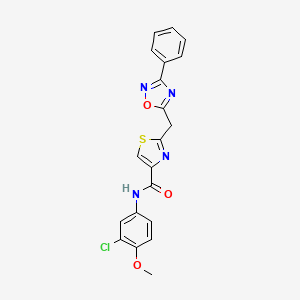
![N-(4-chlorophenyl)-4,4,11,11-tetramethyl-3,5,7,10,12-pentaoxatricyclo[7.3.0.0^{2,6}]dodecane-8-carboxamide](/img/structure/B2879251.png)
![N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-4-(ethylsulfonyl)benzamide](/img/structure/B2879252.png)